molecular formula C13H13FN4O B2382488 N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide CAS No. 1396877-70-5

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide

Cat. No.: B2382488
CAS No.: 1396877-70-5
M. Wt: 260.272
InChI Key: PXWAZVCZGQQLML-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the target they interact with. Some pyrimidine derivatives are used as anticancer drugs, while others have antimicrobial or anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research into this compound would likely involve further exploration of its biological activity and potential uses in medicine. This could include studies to determine its mechanism of action, toxicity, and efficacy in disease models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic aromatic substitution reaction.

    Introduction of the Fluorobenzamide Moiety: The 3-fluorobenzamide moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, N,N-diisopropylethylamine, and isopropanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives of the benzamide moiety.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide is unique due to its specific structural features, such as the presence of the dimethylamino group on the pyrimidine ring and the fluorobenzamide moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWAZVCZGQQLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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